molecular formula C25H27FN8O3 B10755922 2-((2-((5-(2-(Dimethylamino)acetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide

2-((2-((5-(2-(Dimethylamino)acetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide

Cat. No.: B10755922
M. Wt: 506.5 g/mol
InChI Key: IKWHWJFNGWUVIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2213727A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of GSK2213727A typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

GSK2213727A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance or modify the compound’s properties .

Scientific Research Applications

GSK2213727A has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase inhibition and to develop new synthetic methodologies.

    Biology: The compound is used to investigate the role of specific kinases in various biological processes, including cell signaling and proliferation.

    Medicine: GSK2213727A is explored for its potential therapeutic applications in treating diseases such as cancer, where kinase inhibition plays a crucial role.

    Industry: The compound is used in the development of new drugs and as a reference standard in quality control processes.

Mechanism of Action

GSK2213727A exerts its effects by inhibiting specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, GSK2213727A prevents their activity, leading to the disruption of downstream signaling events. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • GSK2110236A
  • GSK317315A
  • GSK579289A
  • GSK978744A

Uniqueness

GSK2213727A is unique due to its specific kinase inhibition profile and its ability to selectively target certain kinases over others. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for the precise modulation of specific signaling pathways without affecting others .

Properties

Molecular Formula

C25H27FN8O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-[[2-[5-[[2-(dimethylamino)acetyl]amino]-2-methoxy-4-methylanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluorobenzamide

InChI

InChI=1S/C25H27FN8O3/c1-13-10-19(37-4)18(11-17(13)29-20(35)12-34(2)3)31-25-32-23-14(8-9-28-23)24(33-25)30-16-7-5-6-15(26)21(16)22(27)36/h5-11H,12H2,1-4H3,(H2,27,36)(H,29,35)(H3,28,30,31,32,33)

InChI Key

IKWHWJFNGWUVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CN(C)C)NC2=NC3=C(C=CN3)C(=N2)NC4=C(C(=CC=C4)F)C(=O)N)OC

Origin of Product

United States

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